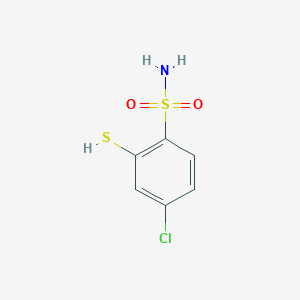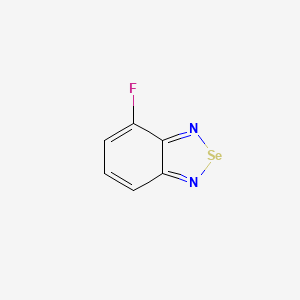
4-Chloro-2-sulfanylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-sulfanylbenzene-1-sulfonamide is an organosulfur compound characterized by the presence of both a sulfonamide group and a thiol group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-sulfanylbenzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiourea. The reaction is carried out in an aqueous medium under basic conditions, usually with sodium hydroxide as the base. The reaction proceeds through the formation of an intermediate sulfonyl isothiocyanate, which then reacts with water to yield the desired sulfonamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-sulfanylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide or sodium alkoxide.
Major Products Formed
Oxidation: Formation of 4-chloro-2-sulfonylbenzenesulfonic acid.
Reduction: Formation of 4-chloro-2-sulfanylbenzene-1-amine.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-2-sulfanylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-sulfanylbenzene-1-sulfonamide involves its interaction with biological molecules through its sulfonamide and thiol groups. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to the inhibition of protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzenesulfonamide: Lacks the thiol group, making it less versatile in chemical reactions.
2-Sulfanylbenzenesulfonamide:
4-Chloro-2-sulfanylbenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group, leading to different chemical properties.
Uniqueness
4-Chloro-2-sulfanylbenzene-1-sulfonamide is unique due to the presence of both a sulfonamide and a thiol group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
732301-41-6 |
|---|---|
Formule moléculaire |
C6H6ClNO2S2 |
Poids moléculaire |
223.7 g/mol |
Nom IUPAC |
4-chloro-2-sulfanylbenzenesulfonamide |
InChI |
InChI=1S/C6H6ClNO2S2/c7-4-1-2-6(5(11)3-4)12(8,9)10/h1-3,11H,(H2,8,9,10) |
Clé InChI |
IXNQEXBCTPKTPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)S)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12522426.png)

![Methyl 4-{5-[(phenylsulfanyl)methyl]-1,2-oxazol-3-yl}benzoate](/img/structure/B12522434.png)
![2-Methyl-2-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}propanenitrile](/img/structure/B12522452.png)

![[(1,2-Diiodocyclopropyl)methyl]benzene](/img/structure/B12522463.png)

silane](/img/structure/B12522467.png)
![4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine](/img/structure/B12522473.png)

![6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal](/img/structure/B12522483.png)

![3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine](/img/structure/B12522501.png)
![2-[Imino(phenyl)methyl]-5-nitroaniline](/img/structure/B12522506.png)
